![molecular formula C20H20FNO4S B5090405 1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone
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Overview
Description
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme in B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone selectively inhibits BTK by binding to its active site, thereby blocking the downstream signaling pathways involved in B-cell activation and proliferation. This leads to the suppression of B-cell proliferation, survival, and migration, which are essential for the development and progression of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit the production of inflammatory cytokines, and reduce the infiltration of immune cells into inflamed tissues. It also modulates the activity of other immune cells, such as T-cells and natural killer cells, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has several advantages for lab experiments, including its high selectivity and potency, good pharmacokinetic properties, and well-established synthesis and purification methods. However, its limitations include its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research and development of 1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone, including the exploration of its potential in combination with other targeted therapies, the identification of biomarkers for patient selection and monitoring, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BTK inhibitors with improved safety profiles is an active area of research in the field.
Synthesis Methods
The synthesis of 1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone involves a series of chemical reactions, including the condensation of 5-fluoro-2-methoxybenzoic acid with piperidine, followed by the reaction with 2-thiophenecarboxylic acid and acetic anhydride. The final product is obtained after purification and isolation by column chromatography.
Scientific Research Applications
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has been studied extensively in preclinical and clinical trials for its potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
properties
IUPAC Name |
1-[5-[3-(5-fluoro-2-methoxybenzoyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-12(23)17-7-8-18(27-17)20(25)22-9-3-4-13(11-22)19(24)15-10-14(21)5-6-16(15)26-2/h5-8,10,13H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVPYYJAQJLNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[3-(5-Fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone |
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